molecular formula C8H7NO2S2 B2617871 1-Benzothiophene-7-sulfonamide CAS No. 1528838-62-1

1-Benzothiophene-7-sulfonamide

Cat. No.: B2617871
CAS No.: 1528838-62-1
M. Wt: 213.27
InChI Key: HWGOKABOZAENQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzothiophene-7-sulfonamide (CAS 1528838-62-1) is a benzo[b]thiophene-based compound supplied as a high-purity material for research and development purposes. The benzothiophene scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active molecules and approved therapeutics . Derivatives containing this core structure, particularly those with sulfonamide functionalities, are valuable building blocks in the discovery of novel enzyme inhibitors and receptor modulators . Research into benzo[b]thiophene derivatives has demonstrated their potential across numerous therapeutic areas. This scaffold is a key component in compounds investigated for anti-cancer, anti-inflammatory, anti-microbial, and anti-convulsant activities , among others . Furthermore, sulfonamide-containing benzothiophene compounds are being explored in cutting-edge research areas, such as the development of inhibitors for the NLRP3 inflammasome, a key target in neuroinflammatory and autoimmune diseases . The structural features of this compound make it a versatile intermediate for synthetic elaboration and a candidate for probing biological mechanisms. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

1-benzothiophene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGOKABOZAENQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-7-sulfonamide can be synthesized through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature . Another method involves the aryne reaction with alkynyl sulfides, which allows for the synthesis of multisubstituted benzothiophenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical synthesis due to its efficiency and scalability. The use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophene-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties
1-Benzothiophene-7-sulfonamide and its derivatives exhibit notable antibacterial activity, primarily attributed to the sulfonamide group, which interferes with bacterial folic acid synthesis. This mechanism makes it a candidate for developing new antibiotics, especially in light of increasing antibiotic resistance .

Anticancer Potential
Research indicates that compounds related to this compound may possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors, leading to apoptosis in cancer cells . The ability of these compounds to induce cell death in cancerous cells positions them as promising candidates for anticancer drug development.

Mechanism of Action
The biological activity of this compound is largely linked to its interaction with specific receptors and enzymes. For instance, it has been explored for its effects on peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation. Activation of these receptors can lead to therapeutic effects in conditions like diabetes and inflammatory diseases .

Research Applications

Ligand Development
The compound has been utilized in the design of multifunctional ligands targeting various receptors associated with neuropsychiatric disorders. By modifying the benzothiophene structure, researchers aim to enhance binding affinities and therapeutic efficacy against conditions such as dementia .

Enzyme Inhibition Studies
Recent studies have focused on the inhibition of carbonic anhydrases by sulfonamide derivatives, demonstrating their potential as both antibacterial and anticancer agents. The selectivity of these compounds for specific isoforms of carbonic anhydrase suggests that they might be developed into targeted therapies .

Case Studies and Findings

Study Focus Findings
Nemr et al. (2021)Anticancer activityDemonstrated significant apoptosis induction in MDA-MB-231 cells via carbonic anhydrase inhibition .
Liu et al. (2020)Antibacterial propertiesShowed effectiveness against resistant strains, highlighting potential in antibiotic development .
AboulMagd et al. (2020)Enzyme inhibitionIdentified strong inhibitory effects on carbonic anhydrase IX, suggesting applications in oncology .

Mechanism of Action

The mechanism of action of 1-Benzothiophene-7-sulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition is achieved through the interaction of the sulfonamide group with the zinc ion in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1-Benzothiophene-7-sulfonamide and related sulfonamide derivatives:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
This compound Benzothiophene Sulfonamide at position 7 Potential enzyme inhibition
2H-1,2,4-Benzothiadiazine-7-sulfonamide Benzothiadiazine 6-chloro, 3,4-dihydro, 1,1-dioxide Diuretic (e.g., chlorothiazide)
Benzenesulfonamide-1,2,3-triazole hybrid 7c Benzenesulfonamide + triazole 4-fluoro, triazole-phenoxycarbonyl tail Antiproliferative (cancer cell lines)
N-[(R)-1-benzofuran-2-yl(phenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Benzodioxepine Benzofuran-phenylmethyl group Structural complexity (PDB ligand)
Key Observations:
  • Core Heterocycles : this compound’s benzothiophene core distinguishes it from benzothiadiazine (chlorothiazide derivative) and benzodioxepine systems. These cores influence electronic properties and binding affinities .
  • Substituent Effects : Chlorine in 2H-1,2,4-Benzothiadiazine-7-sulfonamide enhances diuretic activity, while the triazole group in hybrid 7c improves anticancer potency via click chemistry-derived modifications .
  • Biological Activity : Sulfonamide derivatives exhibit diverse applications, ranging from diuretics () to antiproliferative agents (), depending on substituents and core structure.

Biological Activity

1-Benzothiophene-7-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Sulfonamides

Sulfonamides, including this compound, are a class of compounds characterized by their sulfonamide functional group (-SO2NH2). They have been historically significant as antibacterial agents and continue to be investigated for various therapeutic uses, including anticancer, antidiabetic, and anti-inflammatory activities. Their mechanisms often involve the inhibition of bacterial folate synthesis and modulation of various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated promising cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundHepG-2 (liver)16.90 ± 0.09
This compoundMCF-7 (breast)19.57 ± 1.10
Doxorubicin (control)HepG-213.76 ± 0.45
Doxorubicin (control)MCF-717.44 ± 0.46

These results indicate that the compound exhibits comparable efficacy to established chemotherapeutics like doxorubicin, particularly against liver and breast cancer cell lines .

The mechanism by which this compound exerts its effects involves several pathways:

  • VEGFR-2 Inhibition : The compound has shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.
  • Carbonic Anhydrase Isoforms : It also inhibits carbonic anhydrase isoforms hCA IX and hCA XII, which are implicated in tumor progression and metastasis .

In silico docking studies have suggested favorable binding interactions with these targets, supporting the observed biological activities.

Antidiabetic Properties

In addition to anticancer effects, sulfonamide derivatives have been explored for their antidiabetic properties. For instance, compounds derived from 1-benzothiophene have demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism:

CompoundEnzyme TargetIC50 (μM)
Compound 3gα-glucosidase19.03
Compound 3hα-glucosidase25.57
Acarbose (control)α-glucosidase25.00

These findings suggest that these compounds could be developed as potential therapeutic agents for managing diabetes by regulating glucose absorption .

Safety Profile

The safety profile of this compound has been evaluated through cytotoxicity assays against normal cell lines:

CompoundCell LineIC50 (μM)
This compoundRPE-1 (normal)78.27 ± 1.56

The higher IC50 values in normal cells indicate a favorable safety margin compared to cancerous cells, suggesting that the compound may selectively target tumor cells while sparing normal tissues .

Case Studies

A significant case study involved the synthesis and evaluation of various sulfonamide derivatives, including those based on the benzothiophene scaffold. These studies consistently showed enhanced biological activity with specific substitutions on the benzothiophene ring, leading to improved potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzothiophene-7-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of sulfonamide derivatives often involves condensation reactions between sulfonyl chlorides and amines. For example, benzenesulfonyl chloride reacts with primary amines in alkaline media at low temperatures (<0°C) to form sulfonamide derivatives . Adapting this method, this compound could be synthesized using 1-benzothiophene-7-sulfonyl chloride and a suitable amine under controlled pH and temperature. Purification typically involves recrystallization or chromatography. Optimization may require adjusting stoichiometry, solvent polarity, or reaction time.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • NMR spectroscopy : To confirm the sulfonamide linkage and aromatic substitution patterns (e.g., 1^1H and 13^{13}C NMR).
  • X-ray crystallography : For resolving 3D molecular structure and intermolecular interactions, as demonstrated in seleno-sulfonamide derivatives .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Elemental analysis : To validate purity and stoichiometry.
  • Databases like NIST Chemistry WebBook provide reference spectra for cross-validation .

Q. What are the primary research applications of this compound in biological studies?

  • Methodology : Sulfonamide derivatives are explored as biochemical probes or enzyme inhibitors. For instance, benzenesulfonamides have been investigated for antibacterial activity via inhibition of bacterial carbonic anhydrases . This compound could be tested in enzyme assays (e.g., IC50_{50} determination) or cellular models to assess its interaction with target proteins. Proper controls and dose-response curves are essential to validate specificity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or selectivity?

  • Methodology : Rational design approaches include:

  • Functional group substitution : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate electronic properties.
  • Heterocyclic extensions : Adding seleno or bipyrimidin moieties, as seen in advanced benzenesulfonamide derivatives, to improve binding affinity .
  • Molecular docking studies : To predict interactions with target enzymes (e.g., carbonic anhydrase) and guide synthesis.
  • Structure-activity relationship (SAR) analysis : Systematic testing of analogs to correlate structural changes with activity trends .

Q. How should researchers resolve contradictions in biological activity data for sulfonamide derivatives?

  • Methodology : Contradictions may arise from assay variability or off-target effects. Strategies include:

  • Reproducibility checks : Repeating experiments under standardized conditions (e.g., pH, temperature, cell line).
  • Meta-analysis : Aggregating data from multiple studies to identify trends, as recommended in .
  • Mechanistic studies : Using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding kinetics.
  • Statistical rigor : Applying ANOVA or regression models to account for confounding variables .

Q. What experimental designs are optimal for studying the pharmacokinetic properties of this compound?

  • Methodology : Key steps involve:

  • In vitro ADME assays : Solubility (shake-flask method), permeability (Caco-2 cell models), and metabolic stability (microsomal incubation).
  • In vivo studies : Rodent models for bioavailability and tissue distribution, with LC-MS/MS for quantification.
  • Toxicology screening : Ames test for mutagenicity and cytochrome P450 inhibition assays.
  • Data integration : Pharmacokinetic modeling (e.g., compartmental analysis) to predict human dosing .

Data Presentation and Reporting Guidelines

  • Tables : Include reaction yields, spectroscopic data (e.g., NMR shifts), and bioactivity metrics (IC50_{50}, KdK_d). Label axes and provide error margins .
  • Figures : Use schematics for synthetic routes, crystal structures, or dose-response curves. Ensure high-resolution formatting .
  • Conflict resolution : Explicitly address data discrepancies in the Discussion section, citing methodological limitations or alternative hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.